molecular formula C8H7F5N2OS B15386015 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B15386015
M. Wt: 274.21 g/mol
InChI Key: FXWCBVOGZFUQNU-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a useful research compound. Its molecular formula is C8H7F5N2OS and its molecular weight is 274.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethylthio groups, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C11H9F5N2O2S
Molecular Weight 300.25 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F

The compound's structure allows for diverse interactions with biomolecules, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the difluoromethoxy and trifluoromethylthio groups enhance the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Demonstrated moderate inhibition, which may suggest anti-inflammatory properties.
  • Lipoxygenases (LOX-5 and LOX-15) : Also exhibited moderate inhibitory effects, indicating potential in managing inflammatory responses.

In silico molecular docking studies revealed hydrogen bonding interactions between the compound and enzyme active sites, which likely contribute to its observed biological effects .

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cell lines, including:

  • MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Hek293 (human embryonic kidney cells) : Lower cytotoxicity compared to MCF-7 cells suggests selectivity toward cancerous cells.

Case Studies

  • Study on COX-2 Inhibition : A study reported that derivatives of this compound exhibited dual inhibitory effects against COX-2 and lipoxygenases, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this hydrazine derivative on MCF-7 cells, revealing an IC50 value that supports its potential as an anticancer agent .

Similar Compounds

The biological activity of this compound can be compared to other hydrazine derivatives:

CompoundBiological Activity
1-(3-Difluoromethoxy)-2-trifluoromethylthio phenyl hydrazoneModerate COX-2 inhibition
1-(4-Fluorophenyl)-3-hydrazoneHigher cytotoxicity against MCF-7

These comparisons highlight the unique properties of the target compound that may confer enhanced biological activity.

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

FXWCBVOGZFUQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F

Origin of Product

United States

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